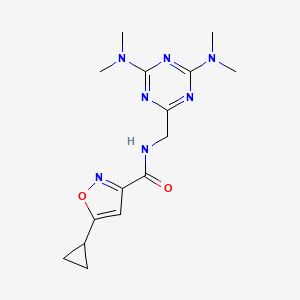
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H21N7O2 and its molecular weight is 331.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic organic compound with a complex structure featuring a triazine core substituted with dimethylamino groups and an isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{14}H_{19N_5O with a molecular weight of approximately 343.435 g/mol. Its unique structural features include:
- Triazine Ring : Provides a framework for binding interactions.
- Dimethylamino Substituents : Enhance solubility and biological activity.
- Isoxazole Group : Contributes to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₅O |
| Molecular Weight | 343.435 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity of this compound allows it to modulate enzymatic pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
In Vitro Studies
Research has demonstrated that compounds structurally similar to this compound exhibit significant pharmacological activities. For instance:
- Antimicrobial Activity : Studies have shown that this compound displays inhibitory effects against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that it may induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins.
Case Studies
A notable study explored the effects of this compound on human cancer cell lines. The findings indicated:
- Cell Viability Reduction : The compound reduced cell viability by up to 50% at concentrations of 10 µM after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
Research Applications
The compound's unique properties make it suitable for various research applications:
- Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting specific diseases.
- Agricultural Science : Explored for its potential use as a biopesticide due to its biological activity against plant pathogens.
属性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)8-16-13(23)10-7-11(24-20-10)9-5-6-9/h7,9H,5-6,8H2,1-4H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPYRDXNQZIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













